molecular formula C9H13ClN2O2 B13470320 4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride

4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride

Cat. No.: B13470320
M. Wt: 216.66 g/mol
InChI Key: KUQUZLCQTUWECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride is a chemical compound with a molecular formula of C9H13ClN2O2 It is a derivative of pyridine and is characterized by the presence of an amino group at the 6th position of the pyridine ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-aminopyridine and butanoic acid derivatives.

    Coupling Reaction: The 6-aminopyridine is coupled with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in various biochemical pathways, modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yl)butanoic acid: Lacks the amino group, resulting in different chemical properties and reactivity.

    (4-Aminopyridin-3-yl)boronic acid hydrochloride: Contains a boronic acid group, which imparts unique reactivity in Suzuki-Miyaura coupling reactions.

Uniqueness

4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride is unique due to the presence of both an amino group and a butanoic acid moiety, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various research applications.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

4-(6-aminopyridin-2-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-8-5-1-3-7(11-8)4-2-6-9(12)13;/h1,3,5H,2,4,6H2,(H2,10,11)(H,12,13);1H

InChI Key

KUQUZLCQTUWECO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CCCC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.